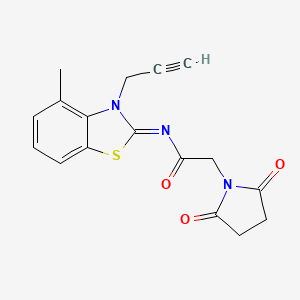

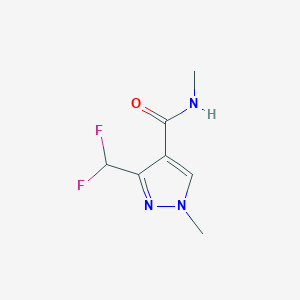

![molecular formula C21H19N5O2 B2450589 N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide CAS No. 927065-86-9](/img/structure/B2450589.png)

N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide” is a compound that belongs to the class of organic compounds known as quinoxalines . These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of such compounds often involves starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide . The obtained pyrazolines are then treated with different reagents to afford N-substituted pyrazolines .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline moiety and a pyrazoline moiety . The presence of these moieties was established using IR, 1H-NMR, and 13C-NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of equimolar amounts of 4-acetyl-3-methyl-1- with benzaldehyde or p-chlorobenzaldehyde . When treated with hydrazine hydrate in hot formic acid, N-formyl pyrazoline derivatives are obtained .Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

A study has demonstrated the synthesis of quinoxaline-based compounds, including N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide derivatives, which exhibited promising antimicrobial and antiprotozoal activities. These compounds were found to be particularly effective against bacterial, fungal, and Trypanosoma cruzi infections, suggesting their potential as novel therapeutic agents for treating various infections (Patel et al., 2017).

Antihistaminic Potential

Another research focus has been on the synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives as potent antihistaminic agents. These studies highlight the compound's potential in addressing allergic reactions by acting as an antihistamine, providing a basis for further development in allergy treatment (Sridevi et al., 2010).

Neuroprotective and Anxiolytic Agents

Research into the structural modification of quinoxaline derivatives has shown significant promise in the development of ligands for the translocator protein (TSPO), which is associated with anxiolytic and neuroprotective effects. These findings suggest a pathway for the creation of new therapeutic agents targeting neurological disorders (Cappelli et al., 2011).

Anticancer Activity

The modification of quinoxaline derivatives to include N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide structures has also been explored for anticancer activity. Studies have shown that certain derivatives exhibit inhibitory action on cancer cell lines, indicating potential utility in cancer therapy. This research opens up new avenues for the development of anticancer drugs based on quinoxaline derivatives (El Rayes et al., 2022).

Apoptosis Induction

Further investigations into N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a category that includes the compound , have shown potent apoptosis-inducing capabilities in cancer cells. These compounds have been identified as promising leads for the development of novel anticancer therapies due to their ability to selectively induce apoptosis in tumor cells (Zhang et al., 2008).

Future Directions

properties

IUPAC Name |

N-[4-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-13(27)24-17-6-3-15(4-7-17)19-12-21(26(25-19)14(2)28)16-5-8-18-20(11-16)23-10-9-22-18/h3-11,21H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZPEPUBJAKUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

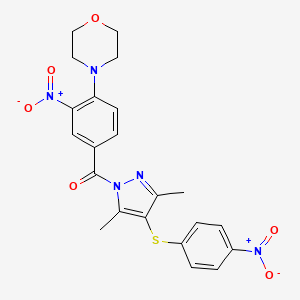

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)